N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
Overview
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A compound with a similar diphenyl structure, used as an antihistamine.
4-Methylacetanilide: Shares the 4-methylphenyl group and is used in various chemical applications.
Uniqueness
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-diphenyl-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19(2)30(18-24-28-26(29-32-24)23-16-14-20(3)15-17-23)27(31)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,25H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUOFAHAMJTJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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